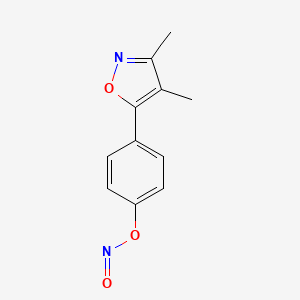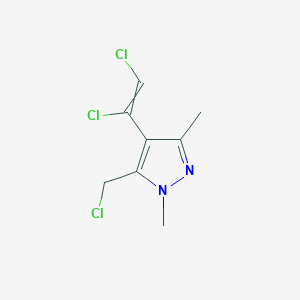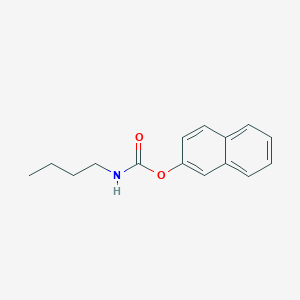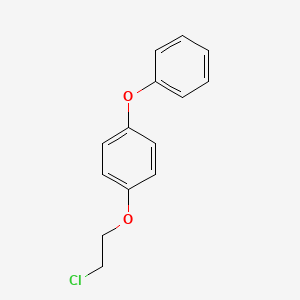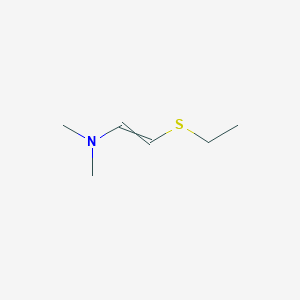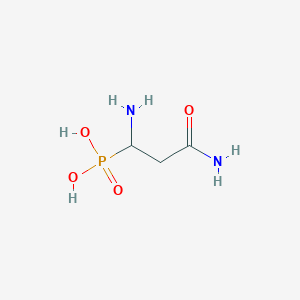
(1,3-Diamino-3-oxopropyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Diamino-3-oxopropyl)phosphonic acid is a chemical compound characterized by the presence of both amino and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diamino-3-oxopropyl)phosphonic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or employing the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids, including this compound, often utilizes large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: (1,3-Diamino-3-oxopropyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the amino groups or the phosphonic acid moiety.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups to the amino moieties.
Scientific Research Applications
(1,3-Diamino-3-oxopropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s stability and bioactivity make it useful in studying enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,3-Diamino-3-oxopropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid moiety can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition can occur through competitive binding to the enzyme’s active site, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Aminophosphonic acids: These compounds share the phosphonic acid functional group and have similar bioactivity.
Phosphinothricin: Used as a herbicide, it also contains a phosphonic acid moiety.
Fosfomycin: An antibiotic that features a phosphonic acid group and is used in clinical settings
Uniqueness: (1,3-Diamino-3-oxopropyl)phosphonic acid is unique due to the presence of both amino and phosphonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to other similar compounds.
Properties
CAS No. |
61341-18-2 |
|---|---|
Molecular Formula |
C3H9N2O4P |
Molecular Weight |
168.09 g/mol |
IUPAC Name |
(1,3-diamino-3-oxopropyl)phosphonic acid |
InChI |
InChI=1S/C3H9N2O4P/c4-2(6)1-3(5)10(7,8)9/h3H,1,5H2,(H2,4,6)(H2,7,8,9) |
InChI Key |
AXRJBFXRRFEZJG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)P(=O)(O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



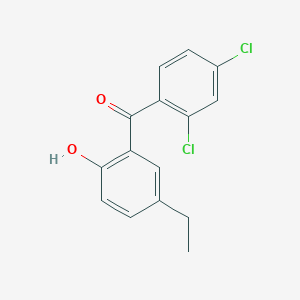
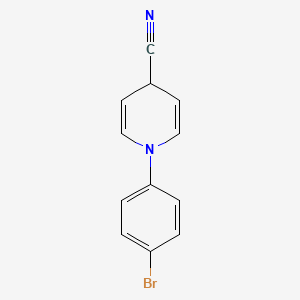
![3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid](/img/structure/B14571014.png)
![2-[(3-Methylpent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14571024.png)
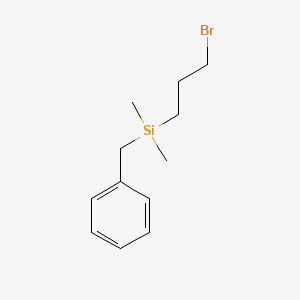

![Bromo{[dimethyl(phenyl)silyl]methyl}methyl(phenyl)silane](/img/structure/B14571030.png)
